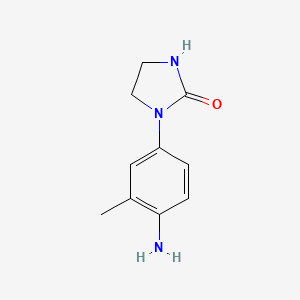

1-(4-Amino-3-metilfenil)imidazolidin-2-ona

Descripción general

Descripción

1-(4-Amino-3-methylphenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Amino-3-methylphenyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Amino-3-methylphenyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo Farmacéutico

Este compuesto es un motivo estructural que se encuentra en muchos productos farmacéuticos. Su presencia en los medicamentos se debe a su potencial actividad biológica, que se puede aprovechar para tratar diversas enfermedades. Por ejemplo, los derivados de la imidazolidin-2-ona se exploran por sus propiedades anticonvulsivas, antidepresivas y antimicrobianas .

Síntesis de Productos Naturales

Las imidazolidin-2-onas están presentes en alcaloides naturales, que son compuestos producidos por plantas y otros organismos. Estas estructuras a menudo son complejas y tienen importantes actividades biológicas. La síntesis de estos productos naturales puede conducir al descubrimiento de nuevos medicamentos y tratamientos .

Auxiliares Quirales en Síntesis Asimétrica

El compuesto sirve como auxiliar quiral en la síntesis asimétrica. Los auxiliares quirales se utilizan para inducir la estereoselectividad en las reacciones químicas, lo cual es crucial para crear compuestos con la orientación 3D deseada, un factor clave en la eficacia de los medicamentos .

Intermediarios Sintéticos

Como intermedio sintético, la 1-(4-Amino-3-metilfenil)imidazolidin-2-ona se puede transformar en una amplia variedad de estructuras complejas. Esta versatilidad lo convierte en una herramienta valiosa en la síntesis orgánica, permitiendo a los químicos construir moléculas más complejas a partir de otras más simples .

Catálisis

Este compuesto participa en procesos catalíticos que son esenciales para transformaciones químicas eficientes. Por ejemplo, se puede utilizar en reacciones de carbonilación, donde se introduce un grupo carbonilo en un sustrato. Tales reacciones son fundamentales en la producción de diversos productos químicos y materiales .

Ciencia de los Materiales

En la ciencia de los materiales, los derivados del compuesto se pueden utilizar para modificar las propiedades de los materiales, como los polímeros. Al incorporar derivados de imidazolidin-2-ona en los materiales, los científicos pueden mejorar su resistencia, flexibilidad u otras propiedades deseadas .

Mecanismo De Acción

The synthesis of imidazolidin-2-ones has been a subject of continuous research, with efforts directed towards developing sustainable and efficient protocols . Some of the common approaches to synthesize imidazolidin-2-one derivatives include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .

Análisis Bioquímico

Biochemical Properties

1-(4-Amino-3-methylphenyl)imidazolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain oxidoreductases and transferases, modulating their catalytic activities. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

The effects of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. Additionally, 1-(4-Amino-3-methylphenyl)imidazolidin-2-one can impact gene expression by interacting with transcription factors and regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 1-(4-Amino-3-methylphenyl)imidazolidin-2-one can bind to the active site of enzymes, inhibiting their catalytic activity by blocking substrate access. Alternatively, it may activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular function may vary depending on the duration of exposure. Long-term exposure to 1-(4-Amino-3-methylphenyl)imidazolidin-2-one has been associated with changes in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

1-(4-Amino-3-methylphenyl)imidazolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities. The metabolic flux and levels of specific metabolites can be influenced by the presence of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, efflux, and intracellular trafficking of the compound, influencing its localization and accumulation. For example, certain ATP-binding cassette (ABC) transporters may play a role in the efflux of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one from cells, while solute carrier (SLC) transporters may mediate its uptake .

Subcellular Localization

The subcellular localization of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcriptional regulators, or to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

1-(4-amino-3-methylphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-6-8(2-3-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBSCYBVZWEMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCNC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

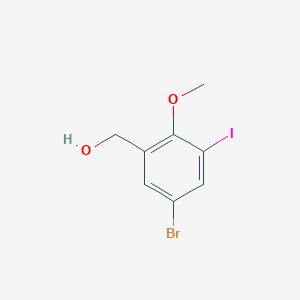

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

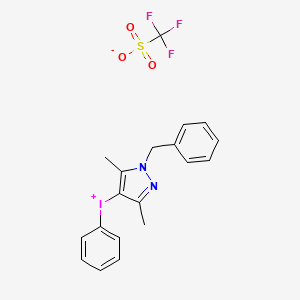

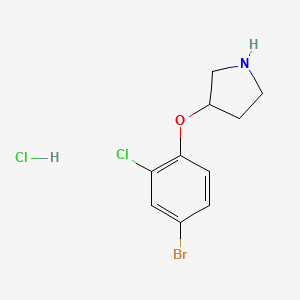

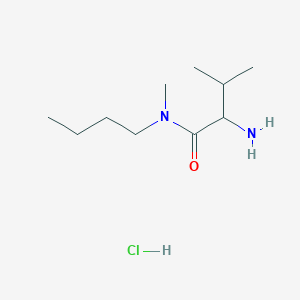

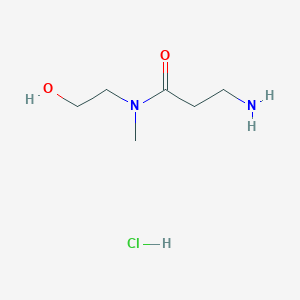

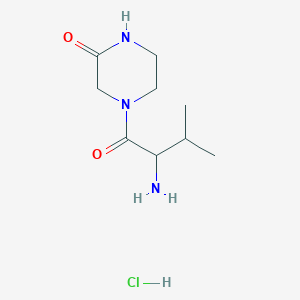

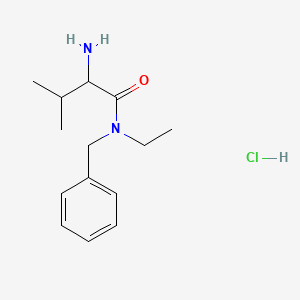

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1527183.png)